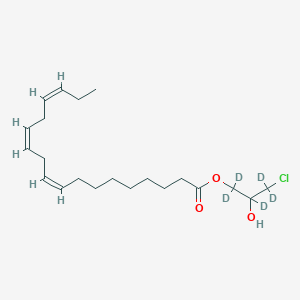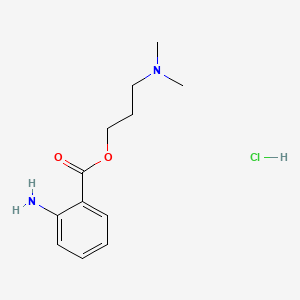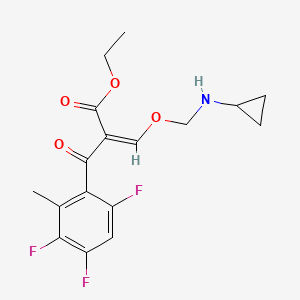![molecular formula C10H12FN5O2 B13859699 [(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol](/img/structure/B13859699.png)
[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol is a chemical compound with a complex structure that includes a purine base, a fluorine atom, and an oxolane ring
Preparation Methods
The synthesis of [(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol typically involves multiple steps, including the introduction of the fluorine atom and the formation of the oxolane ring. Specific synthetic routes and reaction conditions can vary, but common methods include nucleophilic substitution reactions and cyclization processes. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the purine base or the oxolane ring. Common reagents and conditions used in these reactions include solvents like methanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of nucleic acid interactions and enzyme mechanisms.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which [(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes or nucleic acids. The fluorine atom and the oxolane ring can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol can be compared with similar compounds such as:
(2S,5R)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-2-ylmethanol: This compound lacks the fluorine atom, which can significantly alter its chemical properties and biological activity.
(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-ylmethyl sulfamate:
The unique features of this compound, such as the presence of the fluorine atom and the specific stereochemistry, make it a valuable compound for various scientific investigations.
Properties
Molecular Formula |
C10H12FN5O2 |
|---|---|
Molecular Weight |
253.23 g/mol |
IUPAC Name |
[5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12FN5O2/c11-10-14-8(12)7-9(15-10)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15) |
InChI Key |
OGSWGOOQBBYAIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


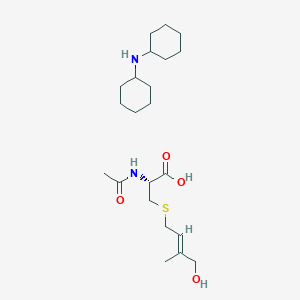
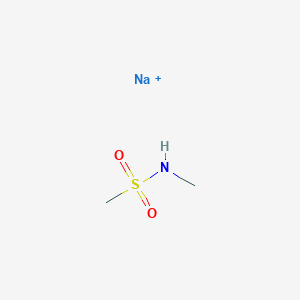
![3-[Benzyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B13859626.png)
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13859636.png)
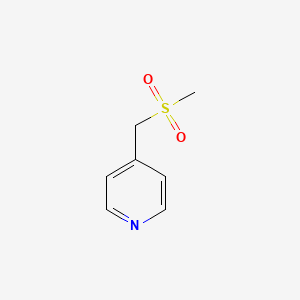

![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea](/img/structure/B13859647.png)

![1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13859659.png)
